Neurokinin A-OH

描述

Overview of the Tachykinin Neuropeptide Family

The tachykinins are one of the largest and most evolutionarily conserved families of neuropeptides found throughout the animal kingdom, from invertebrates to mammals. bioone.orgnih.gov The name "tachykinin," meaning "fast acting," was derived from their ability to induce rapid contraction of smooth muscle tissue. wikipedia.org These peptides function as neurotransmitters and neuromodulators in the central and peripheral nervous systems, influencing a diverse range of biological functions including pain perception, inflammation, smooth muscle contractility, and immune regulation. frontiersin.orgunifi.itduke.edu Tachykinins exert their effects by binding to and activating a class of G protein-coupled receptors known as tachykinin receptors (NK1, NK2, and NK3). nih.govnih.gov

In mammals, the main representatives of the tachykinin family are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govnih.gov

Substance P (SP): Discovered in 1931, SP is the most extensively studied tachykinin. nih.govfrontiersin.org It is encoded by the TAC1 gene and shows the highest affinity for the NK1 receptor. wikipedia.orgjneurology.comarvojournals.org

Neurokinin A (NKA): Also known as Substance K, NKA is also derived from the TAC1 gene through alternative splicing. wikipedia.orgarvojournals.org It is the preferred endogenous ligand for the NK2 receptor. wikipedia.orgarvojournals.org N-terminally extended forms of NKA, such as neuropeptide K (NPK) and neuropeptide-γ (NPγ), also exist. unifi.itnih.gov

Neurokinin B (NKB): NKB is encoded by a separate gene, TAC3 (in humans) or Tac2 (in mice). wikipedia.orgfrontiersin.org It displays the highest affinity for the NK3 receptor. nih.govwikipedia.org

While each tachykinin has a preferred receptor, they can bind to other tachykinin receptors, albeit with lower affinity, leading to complex cross-reactivity and a broad spectrum of physiological effects. nih.govwikipedia.org

| Mammalian Tachykinin | Gene Origin | Preferred Receptor | Amino Acid Sequence (Human) |

| Substance P (SP) | TAC1 | NK1 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |

| Neurokinin A (NKA) | TAC1 | NK2 | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |

| Neurokinin B (NKB) | TAC3 | NK3 | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ |

This table summarizes the primary mammalian tachykinins, their genetic origins, preferred receptors, and amino acid sequences.

A defining characteristic of the tachykinin family is a highly conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH₂ . nih.govnih.gov In this motif, 'X' represents a variable hydrophobic amino acid, which can be either aromatic or aliphatic. wikipedia.orgdrugbank.com This conserved C-terminal region is essential for the peptides' ability to bind to and activate their respective receptors. nih.gov The amidation of the final methionine residue (Met-NH₂) is a critical post-translational modification shared by all native tachykinins and is indispensable for their full biological activity. duke.eduacs.org

Mammalian Tachykinins: Substance P, Neurokinin A, and Neurokinin B

Neurokinin A-OH as a C-terminal Free Acid Derivative of Neurokinin A

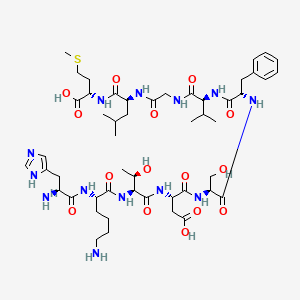

This compound is the C-terminal free acid derivative of Neurokinin A. medkoo.com This means it possesses a free carboxyl group (-COOH) at its C-terminus instead of the amide group (-NH₂) found in the native, biologically active peptide.

The sole chemical difference between Neurokinin A (NKA) and this compound is the state of the C-terminus. Native NKA has the sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂. wikipedia.org In contrast, this compound has a terminal carboxyl group, resulting from the absence of the amidation step during its synthesis or from its metabolic degradation. This seemingly minor alteration has profound consequences for its biological function. nih.gov

| Compound | C-Terminal Group | Chemical Formula (at Met) | Biological Activity |

| Neurokinin A (Native) | Amide (-CONH₂) | -CONH₂ | High-affinity agonist |

| This compound | Carboxylic Acid (-COOH) | -COOH | Weak agonist |

This table highlights the key structural and functional differences between native Neurokinin A and its free acid derivative, this compound.

The C-terminal amidation is a crucial post-translational modification for most neuropeptides, including the tachykinins. acs.org This modification neutralizes the negative charge of the terminal carboxyl group, which can significantly influence the peptide's conformation, stability, and ability to interact with its receptor. acs.org

Research comparing native tachykinins with their C-terminal free acid derivatives has consistently demonstrated the importance of the amide group for potent agonist activity. nih.gov Studies have shown that this compound is a much weaker agonist at tachykinin receptors compared to native Neurokinin A. nih.gov For instance, NKA-OH produced only submaximal contractile responses in tissues containing NK1 and NK2 receptors and was inactive in others. nih.gov This loss of potency suggests that the C-terminal amide group is not merely a structural cap but plays a critical role, potentially by inducing the correct peptide conformation required for effective receptor binding and stimulation. nih.govnih.gov The lack of this amide group in this compound is the primary reason for its significantly reduced biological efficacy. nih.gov

属性

CAS 编号 |

102989-34-4 |

|---|---|

分子式 |

C50H79N13O15S |

分子量 |

1134.3 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H79N13O15S/c1-26(2)18-34(44(71)58-33(50(77)78)15-17-79-6)56-38(66)23-54-48(75)40(27(3)4)62-46(73)35(19-29-12-8-7-9-13-29)59-47(74)37(24-64)61-45(72)36(21-39(67)68)60-49(76)41(28(5)65)63-43(70)32(14-10-11-16-51)57-42(69)31(52)20-30-22-53-25-55-30/h7-9,12-13,22,25-28,31-37,40-41,64-65H,10-11,14-21,23-24,51-52H2,1-6H3,(H,53,55)(H,54,75)(H,56,66)(H,57,69)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,73)(H,63,70)(H,67,68)(H,77,78)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 |

InChI 键 |

CHLXODSFZFRYJS-JPQUDPSNSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

HKTDSFVGLM |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-OH neurokinin A-OH NKA-OH |

产品来源 |

United States |

Molecular and Cellular Biology of Neurokinin a and Its Derivatives

Biosynthesis and Genetic Origins

Neurokinin A is produced through the processing of a larger precursor protein called preprotachykinin A (PPTA), also known as tachykinin precursor 1 (TAC1), which is encoded by the TAC1 gene. wikipedia.orgwikipedia.org

Preprotachykinin A (PPTA/Tac1) Gene Expression and Alternative Splicing

The TAC1 gene gives rise to multiple messenger RNA (mRNA) transcripts through alternative splicing of its exons. wikipedia.orgtermedia.plnih.gov In humans, the TAC1 gene consists of 7 exons. Alternative splicing of exons 4 and/or 6 results in four known mRNA isoforms: α-PPTA, β-PPTA, γ-PPTA, and δ-PPTA. wikipedia.orgtermedia.pl These different mRNA transcripts encode distinct peptide precursors. wikipedia.orgtermedia.pl For instance, α-PPTA and δ-PPTA primarily encode Substance P, while β-PPTA and γ-PPTA can encode both Substance P and Neurokinin A. wikipedia.orgtermedia.pl

The expression of the PPTA gene and its encoded peptides has been observed in various tissues, including intrinsic airway neurons. physiology.orgphysiology.org Studies in rats have shown that ganglion neurons in airways coexpress PPTA mRNA and its protein products. physiology.orgphysiology.org The levels of PPTA mRNA can be influenced by factors such as denervation, suggesting preganglionic regulation. physiology.orgphysiology.org

Co-encoding and Production of Neurokinin A and Substance P

Substance P and Neurokinin A are co-encoded by the same preprotachykinin A gene. wikipedia.orgwikipedia.org The alternative splicing of the TAC1 gene's mRNA allows for the production of different peptide precursors, some of which contain sequences for both Substance P and Neurokinin A. wikipedia.orgwikipedia.orgtermedia.pl For example, the β-PPTA and γ-PPTA isoforms encode for the synthesis of both peptides. wikipedia.orgwikipedia.orgtermedia.pl After translation of the mRNA into the precursor protein, post-translational processing, including proteolytic cleavage, yields the mature neuropeptides, including Neurokinin A and Substance P. termedia.plksdb.org This co-encoding and processing mechanism allows for the co-localization and potential co-release of Substance P and Neurokinin A, enabling complex signaling interactions.

Structural Characterization and Conformational Dynamics Relevant to Function

The structure of Neurokinin A is crucial for its interaction with its target receptors, particularly the neurokinin-2 receptor (NK2R).

Amino Acid Sequence and Primary Structure of Neurokinin A

Mammalian Neurokinin A is a decapeptide. The deduced amino acid sequence of mammalian Neurokinin A is His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met. wikipedia.org This sequence is highly conserved across mammalian species. wikipedia.org Neurokinin A, like other tachykinins, shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is important for their activity. wikipedia.org The C-terminus of naturally occurring Neurokinin A is typically amidated. wikipedia.org

The primary structure of Neurokinin A from other species can show variations. For instance, a Neurokinin A-related peptide isolated from the frog Rana ridibunda has the sequence His-Lys-Leu-Asp-Ser-Phe-Ile-Gly-Leu-Met-CONH2, showing substitutions at positions 3 (Leucine for Threonine) and 7 (Isoleucine for Valine) compared to mammalian Neurokinin A. nih.gov Python Neurokinin A, however, is identical in sequence to human Neurokinin A. ua.edu

Here is a table summarizing the amino acid sequence of mammalian Neurokinin A:

| Position | Amino Acid | Three-Letter Code | One-Letter Code |

| 1 | Histidine | His | H |

| 2 | Lysine | Lys | K |

| 3 | Threonine | Thr | T |

| 4 | Aspartic Acid | Asp | D |

| 5 | Serine | Ser | S |

| 6 | Phenylalanine | Phe | F |

| 7 | Valine | Val | V |

| 8 | Glycine | Gly | G |

| 9 | Leucine (B10760876) | Leu | L |

| 10 | Methionine | Met | M |

Note: The C-terminus is typically amidated in the naturally occurring peptide.

Induced Conformations in Biological Mimetic Systems (e.g., Micelles)

Studies using techniques such as Circular Dichroism (CD) spectropolarimetry and two-dimensional proton Nuclear Magnetic Resonance (2D 1H-NMR) spectroscopy have been employed to characterize the solution structure of Neurokinin A in different environments, including biological mimetic systems like micelles. nih.govpdbj.org These studies are important because the conformation of a peptide can significantly influence its interaction with biological membranes and receptors.

In an aqueous environment, Neurokinin A tends to adopt an extended chain conformation. nih.govpdbj.org However, in the presence of perdeuterated dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a model membrane system, an alpha-helical conformation is induced in the central core and the C-terminal region (residues Asp4-Met10) of the peptide. nih.govpdbj.org The N-terminus may also display some degree of order and a possible turn structure, although it is less defined. nih.govpdbj.org This induced helical conformation in a membrane-like environment is considered a structural motif typical of neurokinin-2 selective agonists and is similar to the conformation reported for eledoisin (B1671165) in a hydrophobic environment. nih.govpdbj.org

Data from NMR experiments, including correlation spectroscopy (DQF-COSY and TOCSY) and nuclear Overhauser effect spectroscopy (NOESY and ROESY), provide distance constraints used to generate and refine structural models of Neurokinin A in the presence of micelles. nih.govpdbj.org

Influence of C-terminal Modification on Peptide Conformation

The C-terminal modification of tachykinins, specifically amidation, has been indicated as important for the agonist activity of natural tachykinins. nih.gov Studies comparing Neurokinin A and its C-terminal free acid derivative, Neurokinin A-OH, have shown that NKA-OH is a much weaker agonist than amidated NKA in various bioassays for NK1 and NK2 receptors. nih.gov This suggests that while the C-terminal amide group might not be directly involved in receptor stimulation, it could induce agonist activity through a conformational effect. nih.gov The difference in activity between the amidated and free acid forms implies that the C-terminal modification influences the peptide's conformation, which in turn affects its ability to bind to and activate tachykinin receptors. nih.gov

Neurokinin A Oh Receptor Pharmacology and Ligand Receptor Interactions

Tachykinin Receptor Subtypes and Ligand Selectivity

Neurokinin 1 Receptor (NK1R)

The Neurokinin 1 Receptor (NK1R), also known as the Substance P receptor (SPR) or TACR1, is a G protein-coupled receptor widely distributed in both the central and peripheral nervous systems. wikipedia.orgnih.govmdpi.com Substance P is considered the primary endogenous ligand for NK1R, exhibiting the highest affinity for this receptor subtype. mdpi.comuclouvain.betranspopmed.orgmdpi.commdpi.com While SP shows the highest affinity, Neurokinin A (NKA) and Neurokinin B (NKB) can also bind to NK1R, albeit with lower affinity compared to SP. mdpi.commdpi.com The affinity of NK1R for NKA and NKB is reported to be significantly lower than for SP, approximately 100- and 500-fold less, respectively. mdpi.com NK1R couples to Gq and Gs heterotrimeric proteins, leading to intracellular signaling events such as increases in calcium, cAMP, or IP3 concentrations. mdpi.com The receptor can exist in a full-length isoform and a truncated form, with the full-length version exhibiting nanomolar affinity for SP. uclouvain.bemdpi.com

Neurokinin 2 Receptor (NK2R) and Preferential Affinity of Neurokinin A

The Neurokinin 2 Receptor (NK2R), also known as TACR2, is another member of the tachykinin receptor family. innoprot.com Neurokinin A (NKA), formerly known as Substance K, is the preferred endogenous ligand for the NK2R, demonstrating the highest affinity among the tachykinins for this receptor subtype. uclouvain.betranspopmed.orgmdpi.cominnoprot.com NK2R is primarily associated with processes such as smooth muscle contraction, regulation of inflammatory responses, and neurotransmission. patsnap.com Activation of NK2R by NKA triggers cellular events that can lead to effects like muscle contraction and pain transmission. patsnap.com NKA binding to NK2R can activate calcium and cAMP responses, potentially through distinct conformational states of the receptor. unige.ch Studies have investigated the structure-activity relationships of NKA fragments, such as NKA(4-10), at the human NK2 receptor, highlighting the importance of specific amino acid residues for affinity and efficacy. nih.gov

Neurokinin 3 Receptor (NK3R)

The Neurokinin 3 Receptor (NK3R), also known as TACR3, is the third primary tachykinin receptor subtype. wikipedia.org Neurokinin B (NKB) is the most potent natural agonist ligand for NK3R, exhibiting the highest affinity for this receptor compared to SP and NKA. transpopmed.orgdovepress.commdpi.comwikipedia.org NK3R is involved in a range of biological effects, including smooth muscle contraction and relaxation, vasodilation, and pain transmission. nih.gov NK3R is found in various tissues, including the central nervous system. nih.govnih.gov Studies using selective NK3R agonists, such as senktide, have provided insights into the receptor's function in different physiological contexts. nih.govnih.govnih.gov

Binding Characteristics of Neurokinin A-OH to Tachykinin Receptors

This compound is the C-terminal free acid derivative of Neurokinin A. nih.govmedkoo.com Research has explored the binding characteristics and biological activity of this compound in comparison to the amidated form, Neurokinin A.

Agonist Properties of this compound

Studies investigating the role of C-terminal amidation on the biological activity of neurokinin A derivatives have shown that this compound produces weak agonist responses at NK1 receptors in isolated guinea pig ileum. nih.gov In contrast to Neurokinin A, this compound was found to be a much weaker agonist in certain bioassays, including those for NK2A receptors in the rabbit pulmonary artery and NK2A and NK1 receptors in the guinea pig isolated bronchus. nih.gov It produced submaximal contractile responses in these preparations and was inactive in assays for NK2B receptors in the hamster isolated trachea and NK3 receptors in the rat isolated portal vein. nih.gov

Role of C-terminal Amidation in Receptor Affinity and Selectivity

The C-terminal amidation is a critical structural feature of tachykinins, including Neurokinin A, and significantly influences their receptor binding affinity and selectivity. acs.org The conserved amidated C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is essential for the biological function of tachykinins and is involved in specific binding to their receptors. guidetopharmacology.orgu-strasbg.frtermedia.pl Studies have shown that the C-terminal portion of tachykinins interacts with a binding site located within the transmembrane domains of the neurokinin receptors. acs.orgnih.gov

Receptor Localization and Expression Patterns Relevant to Neurokinin A Action

Neurokinin receptors, particularly NK2 receptors, are strategically localized in various tissues, allowing NKA to exert diverse physiological effects. The distribution patterns of the three main neurokinin receptors (NK1R, NK2R, and NK3R) differ in the central and peripheral nervous systems and non-neuronal tissues.

Distribution in Central and Peripheral Mammalian Nervous Systems

Neurokinin receptors are widely distributed throughout the mammalian central nervous system (CNS) and peripheral nervous system (PNS). guidetopharmacology.orggenscript.comwikipedia.org

NK1R: Widely distributed in both the CNS and PNS. wikipedia.orgagriculturejournals.cz In the CNS, NK1R is found in regions involved in regulating behavioral processes, pain transmission, and autonomic reflexes, including the brainstem (nucleus tractus solitarius), amygdala, hypothalamus, basal ganglia, cortex, caudate nucleus, and spinal cord. guidetopharmacology.orgwikipedia.orgnih.govjneurology.comnih.govmolbiolcell.org In the PNS, it is present in sensory nerve fibers, enteric sensory neurons, and various peripheral tissues. nih.govnih.gov

NK2R: While detected in the CNS in regions like the prefrontal cortex, cingulate cortex, and hippocampus, NK2R is more predominantly localized in peripheral tissues. guidetopharmacology.orgagriculturejournals.czwikipedia.org It is significantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.orgwikipedia.orgwikipedia.org

NK3R: Primarily found in the CNS, with limited distribution in peripheral tissues. guidetopharmacology.orgagriculturejournals.czresearchgate.netebi.ac.uk In the CNS, NK3R is present in regions such as the cerebral cortex, basal ganglia, dorsal horn of the spinal cord, substantia nigra, and ventral tegmental area, where it is involved in modulating central monoaminergic neurotransmission. researchgate.netebi.ac.uknih.gov

Table 1: General Distribution of Neurokinin Receptors in Mammalian Systems

| Receptor Subtype | Primary Distribution | Key Locations (Examples) |

| NK1R | CNS and PNS | Brainstem, Amygdala, Spinal Cord, Sensory Nerves, Gut |

| NK2R | Predominantly Peripheral | Smooth Muscle (GI, Respiratory, Urinary Tracts), CNS regions |

| NK3R | Primarily CNS | Cerebral Cortex, Basal Ganglia, Substantia Nigra, VTA |

Expression in Immune Cells and Non-Neuronal Tissues (e.g., Mast Cells, Eosinophils, Neutrophils, Macrophages, DCs, B cells, T cells)

Neurokinin receptors, particularly NK1R and NK2R, are expressed in various immune cells and non-neuronal tissues, indicating a role for tachykinins in modulating immune responses and other physiological processes outside the nervous system. nih.govpnas.orgaai.orgjneurology.comresearchgate.net

NK1R: Identified on numerous immune cells, including T and B lymphocytes, monocytes/macrophages, neutrophils, and mast cells. wikipedia.orgnih.govpnas.org It is also expressed in endothelial cells, fibroblasts, and smooth muscle cells. wikipedia.orgaai.org SP, the preferred ligand for NK1R, can stimulate immune cells to produce inflammatory cytokines and has a role in inflammation. nih.govpnas.org

NK2R: Expressed on certain immune cells and found in non-neuronal tissues such as smooth muscle. wikipedia.orgaai.org Activation of NK2R can stimulate certain immune cells. Studies have shown NK2R expression on dendritic cells (DCs), where NKA-NK2R signaling can activate DC-mediated immune responses. aai.org

NK3R: While predominantly in the nervous system, NK3R has been detected in certain peripheral tissues, including the human uterus and skeletal muscle, and some enteric neurons. ebi.ac.uk

Table 2: Expression of Neurokinin Receptors in Immune and Non-Neuronal Cells

| Receptor Subtype | Immune Cells (Examples) | Non-Neuronal Tissues (Examples) |

| NK1R | T cells, B cells, Monocytes, Macrophages, Neutrophils, Mast Cells | Endothelial cells, Fibroblasts, Smooth muscle cells |

| NK2R | Dendritic Cells, certain immune cells | Smooth muscle (GI, Respiratory, Urinary Tracts) |

| NK3R | Limited expression reported | Uterus, Skeletal Muscle, Enteric Neurons |

Isoforms of Neurokinin Receptors and Functional Implications (e.g., full-length vs. truncated NK1R)

At least one neurokinin receptor, NK1R, exists in different isoforms, which exhibit functional differences. nih.govmdpi.comnih.govencyclopedia.pubnih.govresearchgate.net

NK1R Isoforms: Two naturally occurring isoforms of human NK1R have been identified: a full-length receptor (approximately 407 amino acids) and a truncated form (approximately 311 amino acids) that lacks a significant portion of the intracellular C-terminus. mdpi.comnih.govjneurology.commdpi.comnih.govresearchgate.netuclouvain.be These isoforms are generated through alternative splicing. nih.govresearchgate.net

Functional Implications: The structural differences between the full-length and truncated NK1R lead to distinct functional properties and signaling capabilities. nih.govmdpi.comencyclopedia.pubnih.govresearchgate.net The truncated form has a lower binding affinity for Substance P compared to the full-length receptor and elicits a diminished calcium response. nih.govjneurology.comuclouvain.be The absence of the C-terminal tail in the truncated form affects receptor internalization and can make the protein resistant to desensitization. mdpi.comencyclopedia.pub The interaction with transducer G proteins may also be weaker, and downstream signaling events like calcium release and protein kinase C activation might be delayed or diminished with the truncated form. mdpi.comencyclopedia.pubmdpi.com The truncated NK1R has been shown to have important functional roles, including modulating cytokine responses and influencing the chemotaxis of macrophages. nih.gov

Table 3: Comparison of Full-Length and Truncated NK1R Isoforms

| Feature | Full-Length NK1R | Truncated NK1R |

| Amino Acid Length | ~407 | ~311 |

| C-terminus | Present | Lacks ~96 amino acids at C-terminus |

| Ligand Binding Affinity (for SP) | Higher | Lower (approx. 10-fold less) |

| Calcium Response | Elicits a calcium response | Elicits a diminished calcium response |

| Internalization | Undergoes internalization | Impaired internalization, resistant to desensitization |

| G Protein Interaction | Stronger interaction reported | Weaker interaction reported |

| Signaling | Activates downstream pathways | Delayed/diminished signaling |

| Distribution | Predominant in some brain regions | Widespread in CNS and peripheral tissues |

Intracellular Signaling Pathways Mediated by Neurokinin A Oh Activated Receptors

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

Neurokinin receptors, like other tachykinin receptors, are members of the Class A GPCRs mdpi.comnih.gov. Upon binding of an agonist such as Neurokinin A, these receptors undergo conformational changes that facilitate interaction with and activation of heterotrimeric G proteins mdpi.comwikipedia.org.

Phospholipase C Activation and Inositol (B14025) Trisphosphate (IP3) / Diacylglycerol (DAG) Generation

A crucial intracellular effector molecule in neurokinin signaling is phospholipase C (PLC) nih.gov. Activation of Gq/11 proteins by activated neurokinin receptors leads to the activation of PLC-β nih.govnih.govtemple.edunih.govjax.orgnih.gov. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govnih.govtemple.edujax.orgtaylorandfrancis.comwikipedia.org. This process is a central component of the signaling cascade initiated by Gq/11-coupled receptors jax.orgwikipedia.org.

Modulation of Intracellular Calcium Concentrations

The generation of IP3 plays a direct role in modulating intracellular calcium concentrations. IP3 binds to specific IP3 receptors located on the endoplasmic reticulum (ER), which are intracellular calcium storage organelles jax.orgtaylorandfrancis.com. Binding of IP3 to its receptor triggers the release of stored calcium into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i) nih.govtemple.edunih.govjax.orgtaylorandfrancis.comphysiology.org. This increase in intracellular calcium is a critical event downstream of Gq/11-mediated PLC activation by neurokinin receptors nih.govnih.govphysiology.org. Diacylglycerol (DAG), the other second messenger produced by PLC activation, also contributes to downstream signaling, primarily by activating protein kinase C (PKC) in a calcium-dependent manner jax.orgtaylorandfrancis.com. Studies on Neurokinin A binding to NK2 receptors demonstrate an elevation of intracellular calcium concentration unige.chnih.gov. Research on Substance P-free acid indicates that this derivative retains the ability to increase intracellular calcium concentrations physiology.org.

Cyclic AMP (cAMP) Pathway Modulation

Neurokinin receptors can also influence the cyclic AMP (cAMP) pathway, primarily through coupling with Gαs proteins mdpi.comnih.govnih.gov. Activation of Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP nih.govwikipedia.orgresearchgate.net. Elevated levels of cAMP can then activate protein kinase A (PKA), which phosphorylates various downstream targets nih.govresearchgate.net. Conversely, some neurokinin receptor signaling may involve Gi proteins, which inhibit adenylyl cyclase activity, leading to decreased cAMP levels nih.govresearchgate.netclinicsearchonline.org.

Studies comparing the signaling of full-length Neurokinin A to a truncated version (NKA-(4-10)) on NK2 receptors showed that full-length NKA binding correlates with both calcium responses and cAMP accumulation, while the truncated version primarily evokes calcium responses unige.chnih.gov. Furthermore, Neurokinin A signals potently via Gq but has diminished potency for Gs signaling (and thus cAMP accumulation) compared to Substance P biorxiv.orgnih.govbiorxiv.org. Crucially, research on Substance P-free acid, which lacks the C-terminal amide present in native SP and NKA, demonstrates a loss of the ability to increase cAMP, while the ability to increase intracellular calcium is retained physiology.org. These findings collectively suggest that Neurokinin A-OH, the free acid form of NKA, is likely to have a reduced or absent capacity to stimulate cAMP production compared to amidated Neurokinin A, while still effectively activating calcium signaling pathways.

A summary of the primary signaling pathways is presented in the table below:

| Signaling Pathway Component | Activation by Neurokinin Receptors (General) | Likely Modulation by this compound | Relevant G Protein | Key Second Messengers |

| Phospholipase C (PLC) | Activated nih.govnih.govtemple.edunih.govjax.orgnih.gov | Activated physiology.org | Gq/11 mdpi.comnih.govnih.govtemple.edunih.gov | IP3, DAG nih.govnih.govtemple.edujax.orgtaylorandfrancis.comwikipedia.org |

| Intracellular Calcium | Increased nih.govtemple.edunih.govjax.orgtaylorandfrancis.comphysiology.org | Increased physiology.org | Gq/11 mdpi.comnih.govnih.govtemple.edunih.gov | IP3 jax.orgtaylorandfrancis.com |

| Adenylyl Cyclase (AC) | Stimulated (via Gs), Inhibited (via Gi) nih.govwikipedia.orgresearchgate.netclinicsearchonline.org | Diminished/Lost Stimulation physiology.org | Gαs, Gαi nih.govwikipedia.orgresearchgate.netclinicsearchonline.org | cAMP nih.govwikipedia.orgresearchgate.net |

Downstream Signaling Cascades

Activation of the primary GPCR signaling mechanisms by neurokinin receptors leads to the engagement of various downstream signaling cascades that mediate cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a significant downstream target of neurokinin receptor activation unige.chresearchgate.netmdpi.com. Activation of PLC and the subsequent increase in intracellular calcium and DAG can lead to the activation of Protein Kinase C (PKC) jax.orgtaylorandfrancis.com. PKC, in turn, can activate the MAPK pathway through various mechanisms, including the activation of Raf or nonreceptor protein kinases like Src or Pyk2 researchgate.net. Additionally, β-arrestin recruitment following NK1R internalization can also contribute to MAPK activation nih.govresearchgate.net. Activation of the MAPK cascade involves a series of phosphorylation events, ultimately leading to the activation of extracellular signal-regulated kinases (ERK1/2) nih.govresearchgate.net. While studies specifically detailing this compound's effect on MAPK are limited in the provided results, the known coupling of neurokinin receptors to MAPK pathways suggests that activation by this compound, particularly through the Gq/11-PLC-PKC axis, would likely lead to MAPK activation.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Activation

Neurokinin A activation of NK2 receptors can lead to the activation of both Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways dovepress.com. The primary G-protein responsible for calcium triggering pathways, often associated with PKC activation, is Gαq dovepress.com. Gαs activates adenylyl cyclases, which increases cAMP levels and subsequently activates PKA dovepress.com. NK receptors can also bind Gαi, which inhibits adenylyl cyclases dovepress.com.

Activation of NK2 receptors has been shown to evoke both calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) responses dovepress.com. The generation of second messengers like diacylglycerol (DAG) and calcium through receptor-mediated phospholipase C (PLC) activation rapidly activates several isoforms of PKC researchgate.net. Studies have indicated that activation of NK2 receptors can lead to PKC-induced phosphorylation of downstream targets, such as TRPV1 channels, resulting in their sensitization nih.govnih.gov.

Research on C-terminal truncation mutants of the human NK2 receptor has provided insights into the role of PKC in signaling. Truncated receptors, lacking potential serine/threonine phosphorylation sites in the C-terminus, mediate stronger and more prolonged phosphoinositide hydrolysis compared to wild-type receptors researchgate.net. PKC-activating phorbol (B1677699) ester abolishes wild-type receptor signaling but not mutant receptor signaling, suggesting that the C-terminus is involved in PKC-mediated regulation researchgate.net. Mutant receptors also mediate enhanced and prolonged cAMP generation, at least in part via PKC activation researchgate.net.

Activation of NFκB Pathway

The NFκB pathway can be activated downstream of NK2 receptor activation. While some studies primarily highlight the involvement of NK1 receptors in NFκB activation, there is evidence suggesting a role for tachykinins, including Neurokinin A, in influencing this pathway termedia.plphysiology.org. Activation of NFκB is a key event in inflammatory responses and the induction of proinflammatory gene expression termedia.plphysiology.org.

Studies have shown that Neurokinin A can induce NFκB-dependent gene expression in certain cell types physiology.org. This activation can involve the phosphorylation and degradation of IκBα, increased levels of phospho(Ser276)-p65, its nuclear translocation, and enhanced DNA-binding activity of NFκB physiology.org. Upstream signaling mechanisms suggested to be involved in NKA-induced NFκB activation include the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways physiology.org.

Cross-talk with Other Signaling Systems (e.g., Wnt/β-catenin)

Intracellular crosstalk between different neurokinin receptor subtypes, such as NK1 and NK2, has been reported and is considered relevant in various biological processes dovepress.com. While direct detailed mechanisms of cross-talk specifically between NK2 receptor signaling and the Wnt/β-catenin pathway are not extensively detailed in the provided search results, GPCRs are known to engage in complex interactions with other signaling systems, including the Wnt pathway. Further research is needed to fully elucidate the nature and implications of potential cross-talk between NK2 receptor signaling and the Wnt/β-catenin pathway.

Receptor Desensitization, Internalization, and Resensitization Mechanisms

Like other GPCRs, NK2 receptors undergo desensitization, internalization, and resensitization as mechanisms to regulate signaling upon prolonged or repeated agonist exposure nih.gov. These processes are crucial for preventing overstimulation and maintaining proper cellular function.

Role of G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestins

G protein-coupled receptor kinases (GRKs) and β-arrestins play a critical role in the desensitization and internalization of many GPCRs, including neurokinin receptors dovepress.commolbiolcell.org. Agonist binding leads to receptor phosphorylation by GRKs, which promotes the binding of β-arrestins to the receptor molbiolcell.org. This binding uncouples the receptor from G proteins, leading to desensitization, and also targets the receptor for internalization via clathrin-coated pits molbiolcell.org.

While the mechanisms of desensitization and resensitization of the NK2 receptor have not been examined in as much detail as the NK1 receptor, studies on NK1 receptors provide a general framework, suggesting that GRKs and β-arrestins are likely involved in NK2 receptor regulation as well molbiolcell.orgjneurosci.org. GRK-2 and -3, and β-arrestin-1 and -2, are known to mediate desensitization and endocytosis of several GPCRs molbiolcell.org.

Influence of Truncated Receptor Isoforms on Desensitization

Truncated isoforms of neurokinin receptors can significantly influence desensitization mechanisms. For example, a truncated form of the NK1 receptor, lacking residues in the cytoplasmic tail that are substrates for GRKs, shows reduced efficiency in internalization and desensitization compared to the full-length receptor iiarjournals.orgpnas.org. These truncated receptors can mediate sustained activation of signaling pathways due to impaired desensitization researchgate.netnih.gov.

Research on C-terminal deletion mutants of the human NK2 receptor has shown that removing potential serine/threonine phosphorylation sites in the C-terminus results in receptors that display attenuated desensitization and mediate sustained activation of signaling pathways researchgate.net. This highlights the critical role of the C-terminal phosphorylation sites in both homologous and heterologous desensitization of the NK2 receptor researchgate.net.

Enzyme-mediated Receptor Regulation (e.g., Protein Phosphatase 2A)

Enzymes, particularly protein phosphatases, are involved in the resensitization of GPCRs by dephosphorylating internalized receptors, allowing them to return to an active state nih.gov. Protein Phosphatase 2A (PP2A) is a phosphatase that has been implicated in the regulation of GPCR signaling and resensitization.

Resensitization of neurokinin receptors, such as the NK1 receptor, has been shown to require phosphatase activity nih.gov. While specific studies detailing the direct involvement of Protein Phosphatase 2A in the resensitization of the NK2 receptor were not prominently found in the provided search results, it is plausible that phosphatases, including potentially PP2A, play a role in dephosphorylating the NK2 receptor to facilitate its return to a functional state after internalization and desensitization. Studies on other GPCRs and the general mechanisms of GPCR resensitization support the involvement of phosphatase activity nih.gov.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Neurokinin A | 5311311 nih.govguidetoimmunopharmacology.org |

| NK2 Receptor | 46236510 nus.edu.sg |

| Protein Kinase A (PKA) | - |

| Protein Kinase C (PKC) | - |

| NFκB | - |

| Wnt | - |

| β-catenin | - |

| GRKs | - |

| β-Arrestins | - |

| Protein Phosphatase 2A | - |

*PubChem CIDs for protein families or complexes like PKA, PKC, NFκB, Wnt, β-catenin, GRKs, β-Arrestins, and Protein Phosphatase 2A are not typically assigned to the entire complex/family but rather to specific isoforms, subunits, or related small molecule modulators.

Data Table Example (based on search result researchgate.net):

| Receptor Type | Agonist | Effect on Phosphoinositide Hydrolysis | Effect on cAMP Generation | PKC-activating Phorbol Ester Sensitivity |

| Wild-type NK2 Receptor | Neurokinin A | Transient activation | Affected by PKC activation | Abolished signaling |

| Truncated NK2 Receptor | Neurokinin A | Stronger and more prolonged activation | Enhanced and prolonged | Insensitive |

Physiological and Pathophysiological Roles of Neurokinin a and Implications for Neurokinin A Oh Research

Neurobiological System Modulation

Neurokinin A plays a significant role in modulating various aspects of the neurobiological system, particularly in the context of sensory processing and neuroinflammatory responses. wikipedia.orgnih.gov

Nociception and Pain Processing

Neurokinin A, as a member of the tachykinin family, is an important contributor to nociceptive processing. wikipedia.orgnih.gov Tachykinins are known to be highly excitatory neurotransmitters in major central neural systems and are involved in reactions to pain. wikipedia.org

Studies have shown that tachykinins, including Neurokinin A, play a fundamental role in neurogenic inflammation, which is initiated by the release of neuropeptides from unmyelinated nerve fibers (C-fibers) following noxious stimuli. jci.org Substance P, another tachykinin encoded by the same gene as Neurokinin A, is known to play an important role in nociceptive activity at the spinal cord level in response to peripheral inflammation and nociceptive stimuli. taylorandfrancis.com

Research specifically investigating the role of spinal neurokinin-2 receptors (the primary receptor for Neurokinin A) in processing nociceptive information from joints has demonstrated their involvement in the generation of pain in both normal and inflamed joints in rats. nih.gov Antagonism of spinal NK2 receptors reduced responses to noxious pressure applied to the knee. nih.gov Furthermore, these receptors appear to be coactivated at an early stage of inflammation, contributing to the generation and maintenance of inflammation-evoked hyperexcitability of dorsal horn neurons. nih.gov

Tachykinins have been historically implicated in pain transmission. cdnsciencepub.com Substance P, which is often co-released with Neurokinin A from sensory neurons, is a key mediator in pain pathways. mdpi.comwikipedia.org While Substance P primarily acts through the NK1 receptor, the interplay between different tachykinins and their receptors contributes to the complex process of pain sensitization. pnas.org

Studies on inflammatory pain have highlighted the role of lamina I neurokinin 1 (NK1) receptor-expressing neurons in the spinal cord, which are crucial for the development of mechanical hypersensitivity. jneurosci.org Although NK1R is the primary receptor for Substance P, the co-localization and interaction of tachykinins and their receptors in spinal cord circuitry involved in pain processing suggest that Neurokinin A and its preferred receptor, NK2R, also contribute to these mechanisms. The release of tachykinins from peripheral nerve endings can cause sensitization of sensory neurons. mdpi.com

The precise mechanisms by which Neurokinin A contributes to pain sensitization and heat hyperalgesia specifically, distinct from or in synergy with Substance P, are areas of ongoing research. However, the established role of tachykinins in general, and the specific involvement of spinal NK2 receptors in nociceptive processing, indicate a likely contribution of Neurokinin A to these phenomena. cdnsciencepub.comnih.gov

Contribution to Nociceptive Activity at Spinal Cord Level

Neuroinflammation and Neuroprotection

Neurokinin A is involved in inflammatory processes, including those occurring within the nervous system. wikipedia.orgtaylorandfrancis.com Tachykinins are considered a major component of the neural inflammatory response in both peripheral tissues and the central nervous system (CNS). wikipedia.org

There is significant evidence indicating that tachykinins are involved in the neural inflammatory response. wikipedia.org Neurogenic inflammation, triggered by the release of neuropeptides like Substance P and Neurokinin A from C-fibers, leads to vasodilation, plasma extravasation, tissue swelling, and immune cell activation. jci.orgjneurology.com Neurokinin A has been associated with the production of chemokines such as interleukin-1 and interleukin-6, which are heavily involved in the inflammatory process. wikipedia.org

Studies have shown that blocking Substance P/NK1 receptor signaling can inhibit the release of pro-inflammatory cytokines in spinal neurons, microglia, and macrophages, highlighting the role of tachykinin receptors in regulating inflammation. taylorandfrancis.com While NK1R is primarily associated with Substance P, the presence of NK2R in the CNS and immune cells suggests a role for Neurokinin A in modulating neuroinflammatory responses. dovepress.comnih.gov For instance, NK1Rs are located on microglia and can be induced in astrocytes by IL-1β, and Substance P has been shown to activate NF-κB in microglia, contributing to inflammatory mechanisms. dovepress.com Antagonists targeting the NK1 receptor have shown promise in reducing neuroinflammation in models of neurological disorders. researchgate.netnih.govresearchgate.net Given the close relationship between Neurokinin A and Substance P and the expression of tachykinin receptors in the CNS and immune cells, Neurokinin A likely contributes to the complex interplay of signals in neuroinflammation.

Substance P is recognized as an important mediator of increased blood-brain barrier (BBB) permeability in the CNS, particularly in the context of neurogenic inflammation. medkoo.comjneurology.comjneurology.com Neurogenic inflammation can lead to increased permeability of the BBB through the release of neuropeptides. jneurology.com

Studies have demonstrated that Substance P plays a major pathogenic role as a mediator of both inflammation and increased BBB permeability in the CNS. jneurology.comjneurology.com Blocking the effects of Substance P with NK1R antagonists has been shown to preserve barrier integrity and reduce inflammatory processes in animal models. jneurology.comjneurology.com While the direct role of Neurokinin A in mediating BBB permeability is less extensively documented compared to Substance P, its involvement in neurogenic inflammation and its structural similarity to Substance P suggest a potential contribution. wikipedia.orgjci.org Disruption of the blood-spinal cord barrier (BSCB) and subsequent edema formation contribute to the aggravation of spinal cord injury, and antagonizing the NK1 receptor has been investigated for its effects in this context. frontiersin.org Furthermore, endogenous Substance P/NK1R interactions are required for increased BBB permeability following certain CNS infections. aai.org Given that Neurokinin A is co-released with Substance P and acts on related receptors, further research is needed to fully elucidate its specific role in modulating BBB permeability during neuroinflammatory conditions.

The research on Neurokinin A's roles in nociception, pain, neuroinflammation, and BBB permeability provides a strong rationale for investigating the potential involvement of Neurokinin A-OH in these processes. As a C-terminal free acid derivative, this compound may exhibit altered receptor binding affinities, metabolic stability, and biological activities compared to the amidated Neurokinin A, which could have distinct implications for its roles in neurobiological systems. medkoo.comnih.gov

Neuroprotective Mechanisms against Cellular Damage

Tachykinins, including Neurokinin A, have been implicated in neuroprotective physiological roles in various medical conditions wikipedia.org. Neuroprotection involves a variety of signaling mechanisms that can be targeted by therapeutic agents to reduce damage to neurons wikipedia.org. Research into the neuroprotective effects of neuropeptides in conditions like Parkinson's disease highlights the potential for compounds acting on tachykinin receptors nih.gov. Substance P, another tachykinin, has been shown to contribute to neuroprotection in Parkinson's disease models by interacting with the NK1 receptor, leading to decreased Ca2+ entry, reduced caspase-3 activation, and modulation of mitochondrial membrane potential, ultimately inhibiting programmed cell death and cytotoxicity nih.gov. While direct research on Neurokinin A's specific neuroprotective mechanisms against cellular damage is less extensively documented compared to Substance P, its membership in the tachykinin family and expression of related receptors suggest a potential role that warrants investigation, including for derivatives like this compound.

Central Nervous System Functions

Neurokinin A is widely distributed in the central nervous system and is known for its excitatory effects wikipedia.org. Its involvement in various CNS functions underscores its significance in neurological processes.

Modulation of Hypothalamic–Pituitary–Adrenal Axis

The hypothalamic–pituitary–adrenal (HPA) axis is a key regulator of the stress response rsc.org. Dysregulation of the HPA axis is implicated in mood and anxiety disorders rsc.orgnih.gov. The neurokinin system, particularly Substance P acting via the NK1 receptor, has been shown to influence HPA axis activity mdpi.comtandfonline.com. Studies have indicated that Substance P can inhibit basal HPA axis activity tandfonline.com. Central administration of a specific NK1 receptor antagonist in rats was found to elevate plasma ACTH and corticosterone (B1669441) levels in non-stressed animals and prolong the HPA axis response to acute restraint stress tandfonline.com. This suggests that endogenous Substance P, acting through central NK1 receptors, plays a role in terminating the HPA axis response to acute stress tandfonline.com. While Neurokinin A primarily acts via NK2 receptors, the interplay between different tachykinins and their receptors in modulating the HPA axis suggests that NKA and its derivatives like this compound could also play a role, potentially influencing stress responses. Neurokinin B, another tachykinin, has also been shown to activate the HPA axis, potentially involving CRHR2 signaling oup.com.

Influence on Stress and Anxiety-Related Behaviors

The tachykinin system, including Substance P and its NK1 receptor, has been extensively studied for its involvement in stress and anxiety-related behaviors mdpi.compnas.orgnih.govnih.gov. Alterations in the Substance P-NK1 receptor system have been observed in human anxiety disorders nih.govnih.gov. Animal studies have provided evidence that the Substance P-NK1 system modulates stress and anxiety-related behavior nih.govnih.gov. Genetic disruption or pharmacological blockade of the NK1 receptor in mice has been shown to reduce anxiety and stress-related responses pnas.orgnih.gov. Conversely, microinjections of Substance P into specific brain regions can produce anxiogenic-like behaviors in animal models mdpi.com.

While much of the research in this area has focused on Substance P and NK1 receptors, the broader tachykinin system is involved in stress-induced neurological disorders wikipedia.org. Given the close relationship between Neurokinin A and Substance P and the expression of tachykinin receptors in brain regions involved in emotional regulation like the amygdala nih.govnih.gov, it is plausible that Neurokinin A and its derivatives like this compound also influence stress and anxiety. Studies involving genetic deletion of the tac1 gene, which encodes both Substance P and Neurokinin A, have suggested that the absence of both peptides may have a stronger effect on anxiety than the absence of NK1 receptors alone . This highlights the potential contribution of Neurokinin A to these behaviors.

Regulation of Serotonergic System Function

The serotonergic system plays a significant role in mood disorders and anxiety pnas.orgnih.gov. There is evidence of interaction between the tachykinin system and the serotonergic system pnas.orgresearchgate.netuniversityofgalway.ienih.gov. NK1 receptor activation has been reported to suppress the activity of neurons in the dorsal raphe nucleus, a major source of serotonergic input researchgate.netuniversityofgalway.ie. Conversely, inhibition of the NK1 receptor can increase serotonergic activity nih.govresearchgate.netuniversityofgalway.ie. Studies have shown that genetic or pharmacological disruption of NK1 receptor function increases the firing rate of serotonin (B10506) neurons in the dorsal raphe nucleus pnas.orgnih.gov. This effect may be mediated, at least in part, by changes in the serotonergic system pnas.orgnih.gov.

Research suggests that the enhancing effect of NK1 antagonists on serotonin neuronal firing may require the presence of intact norepinephrine (B1679862) neurons researchgate.netnih.gov. While the direct impact of Neurokinin A on the serotonergic system is less characterized than that of Substance P, the known interactions within the tachykinin system and its influence on monoaminergic neurotransmission suggest that Neurokinin A and its derivatives could also play a modulatory role, which is relevant for understanding their potential neurological effects.

Role in Epileptogenesis and Seizure Threshold

The neuropeptide Substance P has been implicated in susceptibility to seizures, with evidence suggesting a potential proconvulsant role oncotarget.com. Studies have shown that activation of the NK1 receptor by Substance P can induce and maintain epileptic activity in experimental models nih.govresearchgate.net. Intrahippocampal injection of Substance P has been reported to enhance susceptibility to seizures oncotarget.com. Conversely, antagonists of the NK1 receptor have been found to attenuate seizure activity in animal models oncotarget.comresearchgate.net.

Increased NK1 receptor availability has been observed in patients with temporal lobe epilepsy, and a positive correlation between NK1 receptor availability and seizure frequency has been reported nih.govresearchgate.net. While the role of Neurokinin A specifically in epileptogenesis and seizure threshold is less extensively studied than that of Substance P, its presence in brain areas involved in seizures and its activity at tachykinin receptors suggest a potential involvement. Further research is needed to clarify the precise role of Neurokinin A and the implications for compounds like this compound in seizure disorders.

Immunological System Regulation

The immune system is a complex network that receives signals from various sources, including the nervous system wikipedia.org. Neurokinin A is involved in the mammalian inflammatory and pain responses wikipedia.org. Tachykinins are considered major components of the neural inflammatory response in both peripheral tissues and the central nervous system wikipedia.org. The ability to regulate tachykinin secretion is seen as an important mechanism for developing potential anti-inflammatory drugs wikipedia.org.

Neurokinin receptors (NK1R, NK2R, and NK3R) are expressed on various immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, where they modulate immune responses and contribute to maintaining homeostasis nih.govnih.gov. Neurokinin A has been shown to be a potent chemoattractant for T-cells, increasing their migration into infected tissues, which is necessary for pathogen-seeking activity wikipedia.org.

Research indicates that Neurokinin A, acting through the NK2 receptor, can activate dendritic cell-mediated type 1 immune responses aai.org. Stimulation with IFN-γ has been shown to enhance NK2R expression on DCs and increase NKA levels, leading to increased airway inflammation aai.org. NKA-NK2R signaling can regulate antigen-specific T cell responses via activation of DC function, suggesting that this pathway could be a target in chronic inflammation driven by excessive type 1 immunity aai.org.

The interaction of tachykinins with immune cells involves complex signaling pathways. For instance, the interaction of Substance P with NK1R can lead to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines researchgate.netjneurology.com. While NK1R is the preferred receptor for Substance P, and NK2R for Neurokinin A, there can be cross-reactivity, and the specific roles of NKA and NK2R in various immune processes are an active area of research. Understanding these roles is important for assessing the potential impact of this compound on the immune system.

Immune Cell Modulation

Neurokinin A influences the behavior and function of various immune cell types, impacting both innate and adaptive immunity.

Chemotactic Effects on T-cells and Leukocyte Migration

Neurokinin A has been shown to act as a chemoattractant for T-cells, promoting their migration into infected tissues wikipedia.org. This migration is crucial for the T-cells' pathogen-seeking activity wikipedia.org. While the precise molecular mechanism underlying NKA's chemoattractant effect on T-cells is not fully elucidated, studies have compared the chemotactic effects of different neurokinins on human T lymphocytes and monocytes nih.gov. Neurokinins, including NKA, have chemotactic actions on immune cells, suggesting a mechanism by which the nervous system can selectively influence cellular recruitment during inflammatory conditions nih.govebi.ac.ukebi.ac.ukmdpi.com.

Substance P, another tachykinin, has demonstrated dose-dependent chemotactic action on both T lymphocyte and monocyte populations. T lymphocytes, however, were found to be more responsive to selective NK-1 and NK-2 receptor agonists compared to monocytes nih.gov. This suggests differential roles for neurokinin receptors in the chemotaxis of different immune cell populations nih.gov.

Leukocyte migration is a key aspect of the inflammatory response, and Neurokinin A's ability to influence the movement of T-cells and potentially other leukocytes highlights its involvement in directing immune cell infiltration to sites of inflammation or infection wikipedia.orgebi.ac.ukebi.ac.ukmdpi.com.

Influence on Myeloid Cell Formation

Research indicates that Neurokinin A has an inhibitory effect on the formation of myeloid cells wikipedia.org. This effect appears to be mediated through a specific receptor, as it can be completely blocked by a selective NK-2 receptor antagonist wikipedia.org.

Interestingly, Substance P, a structurally similar compound, exhibits an excitatory effect on myelogenesis, opposing the action of Neurokinin A wikipedia.org. This opposing influence of Substance P and Neurokinin A on myeloid cell formation may represent a feedback mechanism important for maintaining hematopoietic homeostasis wikipedia.org. Studies using short-term bone marrow cultures have shown that NKA inhibits the proliferation of CFU-GM (colony-forming unit-granulocyte macrophage) progenitors nih.gov. This inhibition is mediated by soluble factors released by the bone marrow stroma and involves the induction of macrophage inflammatory protein-1 alpha (MIP-1 alpha) and transforming growth factor-beta (TGF-beta) through NK-2-like receptors nih.gov.

The contrasting effects of NKA and SP on myeloid cell formation are summarized in the table below:

| Neuropeptide | Effect on Myeloid Cell Formation | Primary Receptor Involved |

| Neurokinin A | Inhibitory | NK-2R |

| Substance P | Excitatory | NK-1R |

Modulation of Mast Cell Degranulation and Mediator Release

Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators upon activation. Neurokinin A, along with Substance P, has been implicated in modulating mast cell function wikipedia.orgnih.gov. Mast cells are often found in close proximity to nerve endings and can be activated by neuropeptides, including tachykinins nih.govaai.orgphysiology.org.

While it is widely accepted that mast cells express neurokinin receptors, the specific receptors involved and the conditions under which they are expressed can vary aai.orgphysiology.orgcapes.gov.brnih.gov. Some studies suggest that under normal physiological conditions, mast cells may not express NK receptors, but their expression can be induced in inflammation aai.orgcapes.gov.brnih.gov. For instance, functional expression of NK1 receptors on bone marrow-derived mast cells can be induced by IL-4 and stem cell factor aai.org.

Upon stimulation, neurokinin receptors in human mast cells can modulate functions such as degranulation, histamine (B1213489) release, and the production of cytokines and chemokines nih.govaai.org. Substance P-NK1R interaction has been shown to be essential for increasing the number of mature mast cells in certain conditions and is crucial for mast cell-mediated inflammatory responses nih.gov. However, some studies on human intestinal mast cells have reported that Neurokinin A, along with other neuropeptides, did not induce the release of mediators like histamine, sulphidoleukotrienes, and TNF-alpha under basal conditions capes.gov.brnih.gov. Mediator release was observed in a subpopulation of mast cells after IgE receptor cross-linking, which also induced NK-1 expression capes.gov.brnih.gov.

Recent research suggests that Neurokinin A can reduce inflammation in the skin in a mast cell-dependent manner, involving IL-10 oup.com. This indicates a complex role for NKA in mast cell modulation, potentially exhibiting both pro- and anti-inflammatory effects depending on the tissue and context oup.com.

Eosinophil Migration and Activation

Neurokinin A is recognized to play a significant role in priming eosinophils in allergic inflammation . Along with Substance P, NKA influences eosinophil chemotaxis tandfonline.com. Neurokinin receptors, specifically NK1R and NK2R, are responsible for the migration of alveolar eosinophils in distal airways nih.govsemanticscholar.org. Pretreatment with antagonists for NK1R and NK2R has been shown to reduce hypersensitivity pneumonitis and suppress eosinophil recruitment in allergic pleurisy models nih.govsemanticscholar.org.

NK2R is considered crucial for the development of IL-5 induced airway hyperresponsiveness in guinea pigs, indicating its involvement in eosinophil functions nih.gov. Furthermore, tachykinins acting on neurokinin 1 receptors have been shown to activate eosinophils nih.gov. Activated eosinophils can then release mediators that contribute to inflammation and airway hyperresponsiveness nih.gov.

The involvement of NKA and its receptors in eosinophil migration and activation is summarized below:

| Immune Cell | Neuropeptide | Receptor(s) Involved | Effect | References |

| Eosinophils | Neurokinin A | NK1R, NK2R | Promotes migration, Priming, Activation | nih.govsemanticscholar.orgnih.gov |

Neutrophil Function and Superoxide (B77818) Formation

Neurokinin A has been shown to influence neutrophil function, particularly in the context of superoxide formation capes.gov.brnih.gov. Superoxide formation is an important part of the neutrophil's response to pathogens and inflammatory stimuli nih.govaai.org.

Studies have provided evidence that Neurokinin A potentiates platelet Activating Factor (PAF)-evoked superoxide anion generation in human neutrophils capes.gov.brnih.gov. While Substance P is also known to enhance superoxide anion production from neutrophils stimulated by PAF in a dose-dependent manner, NKA also contributes to this effect capes.gov.brnih.gov. Substance P-NK1R signaling in neutrophils results in superoxide formation and enhancement of phagocytosis nih.gov. SP-NK1R interaction also upregulates chemokines like MIP-1a and MIP-2, and chemokine receptors CCR1 and CXCR2 in neutrophils nih.gov. NK1R mediates the influx of neutrophils, and antagonists of NK1R can ameliorate inflammation nih.gov.

The influence of Neurokinin A on neutrophil superoxide formation highlights its role in modulating the innate immune response, specifically the oxidative burst activity of neutrophils.

Neuroimmune Communication and Inflammatory Responses

Neurokinin A is involved in the intricate communication between the nervous and immune systems, contributing to inflammatory responses. Tachykinins, including Neurokinin A, are important components of the neural inflammatory response at peripheral tissues and potentially in the central nervous system wikipedia.org.

Neurokinin A has been associated with inflammatory processes and pain responses wikipedia.org. It is produced from the same gene as Substance P, a neuropeptide well-known for its role in neurogenic inflammation, characterized by increased vascular permeability, plasma extravasation, edema formation, and leukocyte infiltration wikipedia.orgnih.gov. Both SP and NKA are released from sensory nerve fibers and can directly influence the activity of nearby cells, including immune cells wikipedia.org.

The interaction between neurokinins and their receptors on immune cells represents a key aspect of neuroimmune communication nih.gov. Neurokinin receptors are expressed on various immune cells, including T and B cells, dendritic cells, macrophages, and mast cells, and play a crucial role in modulating immune responses nih.govsemanticscholar.org. Signals from the central nervous system can travel to secondary lymphoid organs, leading to the release of neurotransmitters like NKA and SP that interact with receptors on immune cells to modulate their function nih.gov.

Neurokinin A has been associated with the production of chemokines such as interleukin-1 and interleukin-6, which are heavily involved in the inflammatory process wikipedia.org. The ability to regulate tachykinin secretion is considered an important mechanism for developing potential drugs to treat inflammation wikipedia.org.

The NKA-NK2R signaling cascade has been proposed as a potential target in chronic inflammation driven by excessive type 1 immunity, suggesting its involvement in regulating antigen-specific T cell responses via the activation of dendritic cell function aai.org.

Neurogenic Inflammation Mechanisms

Neurogenic inflammation is a process initiated by the local release of inflammatory mediators from afferent neurons, such as substance P, calcitonin gene-related peptide (CGRP), and neurokinin A wikipedia.org. This release is often triggered by the activation of sensory ion channels like TRPV1 and TRPA1, which detect noxious stimuli wikipedia.org. Once released, neuropeptides like NKA can induce the release of histamine from nearby mast cells, establishing a bidirectional link between histamine and neuropeptides in neurogenic inflammation wikipedia.org.

Neurogenic inflammation is implicated in the pathogenesis of various disorders, including migraine, psoriasis, asthma, and autoimmune diseases researchgate.netwikipedia.orgnih.gov. In the context of neurogenic inflammation, NKA, along with SP and CGRP, contributes to a cascade of responses including vasodilation, increased vascular permeability, plasma protein extravasation, leukocyte adhesion and activation, and the release of pro-inflammatory molecules wikipedia.orgcambridge.orgcdnsciencepub.com. While SP is considered a strong candidate for initiating inflammatory changes through NK1 receptor activation, NKA also plays a role, primarily through NK2 receptors cdnsciencepub.comresearchgate.netoup.com.

In the skin, neuropeptides like SP and CGRP, released from nerve endings, bind to receptors on mast cells, leading to degranulation and the release of pro-inflammatory cytokines and vasoactive amines mdpi.com. Tachykinins directly cause dilation and increase capillary permeability, contributing to edema mdpi.com.

Interaction with Cytokines and Chemokines (e.g., IL-1, IL-6)

Neurokinin A and other tachykinins interact with the immune system, influencing the production and activity of cytokines and chemokines. While much of the research on tachykinin-cytokine interactions focuses on substance P and its interaction with NK1 receptors, the involvement of NKA and NK2 receptors is also recognized.

Substance P, through NK1R activation, can stimulate or augment the production of inflammatory cytokines like IL-1, IL-6, and TNF-α by immune cells such as monocytes/macrophages, T lymphocytes, and mast cells nih.gov. This interaction can create a positive feedback loop where inflammatory cytokines regulate the release of tachykinins and the expression of their receptors, further sensitizing cells to their effects .

Studies have shown that NK1 receptor activation can induce a pro-inflammatory transcriptomic profile in certain monocyte subsets, leading to increased expression of genes related to NF-κB and the NLRP3 inflammasome pathway, which are involved in the production of IL-1 cytokines nih.gov. While this research primarily focuses on SP and NK1R, it highlights a mechanism by which tachykinins can influence cytokine production.

There is considerable functional overlap and interaction between substance P and IL-6 wikipedia.org. While direct detailed research specifically on Neurokinin A's interaction with IL-1 and IL-6 is less extensively documented in the provided search results compared to substance P, the shared pathway through tachykinin receptors and their involvement in neurogenic inflammation suggests a role for NKA in influencing the cytokine environment. For instance, in a model of pneumococcal meningitis, NK-1R antagonist treatment attenuated elevations in IL-6 and TNF-α and limited decreases in IL-10 levels, indicating a role for tachykinin signaling in modulating these cytokines in neuroinflammation aai.org.

Role in Autoimmune Disease Pathogenesis

Neurokinin receptors and their ligands, including Neurokinin A, contribute to the pathogenesis of several autoimmune diseases researchgate.netnih.gov. Neurogenic inflammation, mediated by neuropeptides like NKA and SP, is implicated in conditions such as inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and psoriasis researchgate.netnih.govjneurology.com.

In autoimmune disorders, the release of pro-inflammatory neuropeptides at high concentrations is observed ashpublications.org. Substance P, through NK1R signaling, has been associated with the onset and exacerbation of autoimmune disorders like psoriasis, rheumatoid arthritis, and inflammatory bowel disease ashpublications.org. While the direct, specific role of Neurokinin A in the pathogenesis of every autoimmune disease is an active area of research, its involvement in neurogenic inflammation and interaction with immune cells suggests a contributing role.

Studies in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that SP plays a pathogenic role by mediating inflammation and increasing blood-brain barrier permeability jneurology.com. SP-reactive cells are found in MS lesions, enhancing pro-inflammatory cytokine production by T cells, which can lead to a positive feedback loop involving increased SP production, NK1R upregulation, and stimulation of antigen-presenting cells jneurology.com. Given that NKA is co-released with SP and acts on related receptors, it is plausible that it also contributes to these neuroinflammatory processes in autoimmune contexts.

Elevated serum levels of Neurokinin A have been observed in patients with Alopecia Areata, a complex autoimmune condition, and these levels correlated with disease severity, suggesting a possible role for NKA in its pathophysiology ekb.eg.

Smooth Muscle Physiology

General Smooth Muscle Contraction Mechanisms

Neurokinin A is known to induce smooth muscle contraction in various tissues wikipedia.orgnih.govmdpi.com. Tachykinins, including NKA, exert their effects on smooth muscle primarily through the activation of neurokinin receptors, particularly NK2 receptors for NKA atsjournals.orgmdpi.comscience-line.com.

The mechanism of smooth muscle contraction involves the regulation of intracellular calcium concentration and the phosphorylation of the 20-kDa myosin light chains researchgate.net. Tachykinin binding to their receptors, which are G protein-coupled receptors, can activate downstream signaling pathways, including phospholipase C (PLC), leading to the hydrolysis of PIP2 and the generation of IP3 and DAG researchgate.net. IP3 can cause the release of calcium from intracellular stores, while DAG can activate protein kinase C (PKC) researchgate.net. The activation of Rho/Rock pathways, which control cytoskeletal reorganization, is also involved researchgate.net.

Studies on rat detrusor smooth muscle have shown that Neurokinin A-induced contractions depend on extracellular Ca2+ influx, largely through voltage-operated and partly through receptor-operated Ca2+ channels nih.gov. Intracellular Ca2+ release also contributes to the contractile response to NKA nih.gov. Rho-kinase activation further contributes to these contractions nih.gov.

In the uterus, NK2 receptors have been implicated in mediating contractility, with Neurokinin A showing higher contractile potency than substance P in human myometrium preparations, suggesting a stronger involvement of NK2R in human uterine contractility mdpi.com.

Respiratory System Effects

Bronchoconstriction and Airway Reactivity

Neurokinin A plays a significant role in the respiratory system, particularly in inducing bronchoconstriction and influencing airway reactivity wikipedia.orgersnet.orgmdpi.comnih.gov. Tachykinins, including NKA and substance P, are present in pulmonary sensory nerves and immune cells and interact with NK1 and NK2 receptors in the airways ersnet.org.

In the airways, NKA primarily interacts with NK2 receptors to cause smooth muscle contraction, leading to narrowing of the lumen science-line.commdpi.com. Substance P also contributes to bronchoconstriction, mainly through NK1 receptors, and can potentiate acetylcholine (B1216132) release at cholinergic terminals, enhancing airway reactivity nih.gov.

Inhalation of Neurokinin A causes bronchoconstriction in patients with asthma, who are more sensitive to this effect than non-asthmatic individuals ersnet.orgnih.gov. Studies using dual NK1/NK2 receptor antagonists or triple NK-receptor antagonists have shown protection against NKA-induced bronchoconstriction in asthmatic patients, indicating the involvement of both NK1 and NK2 receptors in this response ersnet.orgnih.govuliege.be. While NK2 receptors mediate most of the direct smooth muscle contracting effect of NKA, NK1 receptors can contribute, possibly through indirect mechanisms involving inflammatory or neuronal cells ersnet.org.

Airway hyperresponsiveness, a hallmark of asthma, is linked to airway inflammation, and neuropeptides like tachykinins are believed to contribute to its development atsjournals.org. Elevated levels of substance P and Neurokinin A have been observed in patients with asthma atsjournals.org.

Mucus Production and Neurogenic Inflammation in Lungs

Neurokinin A plays a role in the respiratory system, contributing to processes such as bronchoconstriction, mucus production, and neurogenic inflammation in the lungs. wikipedia.orgnih.gov The binding of NKA to NK2 receptors is associated with these effects. wikipedia.org This release is thought to be propagated through the stimulation of non-adrenergic, non-cholinergic (e-NANC) nerves in the bronchial epithelium via an axon-reflex mechanism. wikipedia.org

Tachykinins, including NKA, are considered important mediators of the neurogenic inflammatory response in various pulmonary diseases, such as asthma and chronic bronchitis. nih.govnih.gov Neurogenic inflammation in the airways involves the release of neuropeptides from airway nerves, leading to inflammatory effects. nih.gov This response can be triggered by exogenous irritants like cigarette smoke and is characterized by a bidirectional link between airway nerves and inflammation. nih.gov Studies have shown increased levels of NKA in the plasma and lung tissues of guinea pigs with induced asthma, along with an upregulation of NKA mRNA expression in lung tissues. nih.gov

Data from a study on guinea pigs with induced asthma illustrate the elevated levels of NKA:

| Group | Plasma NKA (ng/ml) | Lung Tissue NKA (ng/g protein) | Lung Tissue NKA mRNA Expression |

| Normal Control (n=15) | 0.84 ± 0.33 | 2.56 ± 0.80 | 0.30 ± 0.04 |

| Induced Asthma (n=15) | 2.20 ± 0.46 | 5.02 ± 2.11 | 1.10 ± 0.06 |

Note: Data presented as Mean ± Standard Deviation. Induced Asthma group showed significantly higher levels compared to Normal Control (P < 0.001 for all parameters). nih.gov

The sensory-efferent neural pathway, involving tachykinins like NKA, may become increasingly important in chronic inflammatory bronchial diseases associated with mucus hypersecretion. nih.gov Research indicates that the tachykinin NK1 receptor is largely responsible for airway secretory processes, including mucus secretion, with less contribution from NK2 receptors in the non-adrenergic, non-cholinergic neural mucus secretory response. nih.gov However, NKA's preferential binding to NK2 suggests its role in mucus production might also involve complex interactions or species-specific differences.

Implications for this compound research in this area would involve investigating how modifications to the NKA structure, such as the -OH group, might alter its affinity for NK1 and NK2 receptors and subsequently impact mucus production and neurogenic inflammation pathways in the lungs.

Gastrointestinal Motility Regulation

Tachykinins, including Neurokinin A, are significant peptide modulators of intestinal motility in various species, including humans. nih.govnih.gov They are found in different neural pathways within the gut, such as cholinergic excitatory motor neurons, interneurons, and sensory neurons. nih.gov The effects of NKA on gastrointestinal motility are primarily mediated through the stimulation of NK2 receptors, although tachykinins can interact with other receptor types. nih.govnih.gov

In humans, intravenous infusion of NKA has been shown to stimulate small intestine motility. nih.gov This effect appears to be mediated via NK2 receptors, as a selective NK2 receptor antagonist, nepadutant, was able to antagonize the NKA-induced small intestine motility. nih.gov

Research findings on the effects of NKA on gastrointestinal motility include:

In healthy volunteers, infusion of NKA (25 pmol/kg/min i.v.) stimulated small intestine motility. nih.gov

Nepadutant (8 mg i.v.), a selective NK2 receptor antagonist, counteracted the small intestine motility induced by NKA. nih.gov

Nepadutant also increased colo-rectal compliance in healthy volunteers, suggesting a NK2 receptor-mediated component in colonic smooth muscle tone regulation. nih.gov

In isolated trout intestinal muscle and vascularly perfused trout stomach, both Substance P and Neurokinin A stimulated motility, with Substance P being more potent than NKA. physiology.org

Derangement of the regulatory roles of tachykinins, including NKA, may contribute to gastrointestinal dysmotility associated with conditions like infection, inflammation, stress, and pain. nih.gov